Enadoline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'enadoline est un agoniste hautement sélectif des récepteurs κ-opioïdes. Il a été initialement développé par Pfizer Inc. pour ses propriétés analgésiques potentielles. en raison d'effets secondaires limitant la dose tels que la dysphorie, son développement a été interrompu . Le chlorhydrate d'enadoline a été étudié pour son potentiel dans le traitement de conditions telles qu'une blessure à la tête comateuse ou un accident vasculaire cérébral, où ses effets secondaires pourraient être moins importants .

Méthodes De Préparation

La synthèse du chlorhydrate d'enadoline implique plusieurs étapes. L'intermédiaire clé, la 1-[8-méthylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidine, est préparée à partir de la 1,4-cyclohexadione par condensation, spirocyclisation, réduction et époxydation. Le cycle époxy est ensuite ouvert avec de la méthylamine pour donner un mélange d'aminoéthanols, suivi de la fermeture du cycle et de la clivage. Cet intermédiaire est ensuite acylé avec de l'acide 4-benzofuranacétique en présence d'un agent de couplage comme le CDI pour former l'enadoline .

Analyse Des Réactions Chimiques

Le chlorhydrate d'enadoline subit diverses réactions chimiques, notamment :

Oxydation : L'enadoline peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants, ce qui entraîne la formation de dérivés réduits.

Applications de la recherche scientifique

Le chlorhydrate d'enadoline a été largement étudié pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Le chlorhydrate d'enadoline est utilisé comme composé de référence dans les études portant sur les récepteurs κ-opioïdes.

Biologie : Il est utilisé pour étudier les effets de l'activation des récepteurs κ-opioïdes sur divers processus biologiques.

Mécanisme d'action

Le chlorhydrate d'enadoline exerce ses effets en se liant sélectivement aux récepteurs κ-opioïdes et en les activant. Cette activation entraîne une cascade d'événements intracellulaires qui entraînent la modulation de la perception de la douleur, de la sédation et d'autres réponses physiologiques. Les cibles moléculaires impliquées comprennent les récepteurs κ-opioïdes, qui sont des récepteurs couplés aux protéines G qui inhibent l'activité de l'adénylate cyclase, entraînant une diminution des niveaux d'AMP cyclique et des effets physiologiques subséquents .

Applications De Recherche Scientifique

Pain Management

Enadoline has shown significant potential in managing pain, particularly postoperative and neuropathic pain.

- Antihyperalgesic and Antiallodynic Effects : A study demonstrated that enadoline effectively blocked the development of thermal hyperalgesia and allodynia in a rat model of surgical pain. Administered before surgery, it provided long-lasting relief with minimal side effects compared to morphine, which is known for respiratory depression .

- Mechanism of Action : The compound's action is attributed to its selective activation of kappa-opioid receptors, which mediates potent anti-nociceptive effects without the abuse potential associated with mu-opioid agonists .

- Comparative Studies : In comparative studies with other opioids, enadoline exhibited a favorable profile by not inducing significant respiratory depression while maintaining analgesic efficacy .

Substance Abuse Treatment

Enadoline's role in treating substance abuse disorders is another promising area of research.

- Reduction of Cocaine Self-Administration : Research indicated that enadoline reduced cocaine self-administration in animal models. This effect was observed at doses that also produced some undesirable side effects, suggesting a complex interaction between kappa agonism and substance use behaviors .

- Psychotomimetic Effects : While enadoline has therapeutic potential, it also produces side effects such as sedation and visual distortions at higher doses. Understanding these effects is crucial for developing safe therapeutic protocols for individuals with polysubstance abuse histories .

Neuroprotection

Enadoline has been investigated for its neuroprotective properties in various models of cerebral ischemia.

- Neuroprotective Efficacy : Studies have shown that enadoline can provide neuroprotection in rat models of focal cerebral ischemia. Its administration resulted in improved outcomes following ischemic events, indicating its potential as a therapeutic agent for neurodegenerative conditions .

- Electroencephalographic Studies : Electroencephalographic analysis revealed that enadoline modulates brain activity in a dose-dependent manner, suggesting its influence on neural circuits involved in pain and neuroprotection .

Data Summary

The following table summarizes key findings from various studies on enadoline:

Case Study 1: Postoperative Pain Management

In a controlled study involving postoperative rats, enadoline was administered prior to surgical incision. Results showed significant reductions in both thermal hyperalgesia and allodynia lasting over 24 hours post-surgery. This contrasted sharply with morphine's limited efficacy against allodynia .

Case Study 2: Substance Abuse Treatment

A pilot study involving volunteers with polysubstance abuse histories assessed the effects of enadoline compared to traditional opioids. While enadoline decreased cravings for cocaine, it also induced notable side effects such as confusion and dizziness at higher doses, raising questions about its safety profile for clinical use .

Case Study 3: Neuroprotection

In a model of focal cerebral ischemia, rats treated with enadoline exhibited significantly improved recovery metrics compared to control groups. This suggests potential applications for treating stroke or traumatic brain injury .

Mécanisme D'action

Enadoline hydrochloride exerts its effects by selectively binding to and activating κ-opioid receptors. This activation leads to a cascade of intracellular events that result in the modulation of pain perception, sedation, and other physiological responses. The molecular targets involved include the κ-opioid receptors, which are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'enadoline est comparé à d'autres agonistes des récepteurs κ-opioïdes tels que le butorphanol et l'hydromorphone. Alors que le butorphanol est un agoniste mixte μ/κ et l'hydromorphone est un agoniste μ, le chlorhydrate d'enadoline est hautement sélectif pour les récepteurs κ-opioïdes. Cette sélectivité rend l'enadoline unique en son genre dans sa capacité à produire des effets spécifiques médiés par les récepteurs κ-opioïdes sans activation significative des récepteurs μ-opioïdes . D'autres composés similaires comprennent le U-69,593, le U-50,488 et le U-77891, qui agissent également comme des agonistes des récepteurs κ-opioïdes .

Activité Biologique

Enadoline hydrochloride, a highly selective κ-opioid receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of enadoline through various studies, highlighting its effects, mechanisms, and implications in pain management and neuroprotection.

Overview of this compound

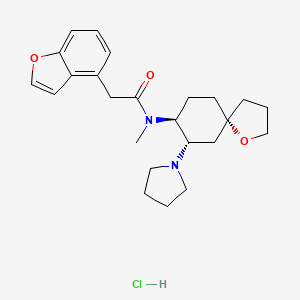

- Chemical Structure : Enadoline (CI-977) is characterized by the molecular formula and a molar mass of 396.53 g/mol.

- Mechanism of Action : It primarily acts on the kappa opioid receptors (KOR), which are involved in modulating pain, mood, and stress responses.

Effects on Sedation and Psychological Responses

In a study comparing enadoline to other opioids like butorphanol and hydromorphone, it was found that enadoline significantly increased sedation, confusion, dizziness, and produced visual distortions along with feelings of depersonalization. The highest doses (160 µg/70 kg) were associated with psychotomimetic effects, indicating a potential for adverse psychological outcomes at elevated doses .

Pain Management Efficacy

Enadoline has shown promise in reducing hyperalgesia across various pain models:

- Postoperative Pain : Demonstrated efficacy in alleviating pain following surgical procedures.

- Inflammatory Pain : Effective in models simulating inflammatory conditions.

- Neuropathic Pain : Exhibited significant analgesic properties in neuropathic pain models .

Neuroprotective Properties

Research has indicated that enadoline may offer neuroprotective benefits. A study conducted on rat models of focal cerebral ischemia revealed that enadoline could mitigate neuronal damage during acute ischemic events. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Safety Profile and Adverse Effects

While enadoline's analgesic properties are notable, its safety profile raises concerns:

- Psychotropic Effects : High doses can lead to dysphoria and other psychotropic effects, which limit its clinical utility as a standard analgesic .

- Cardiovascular Risks : Some studies have reported cardiovascular effects associated with kappa agonists, including instances of nonsustained ventricular tachycardia in clinical trials .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological differences between enadoline and other opioid agonists:

| Compound | Type | Potency (relative to morphine) | Major Effects | Side Effects |

|---|---|---|---|---|

| Enadoline | Kappa Agonist | 25 times more potent | Analgesia, sedation, visual distortions | Dysphoria, psychosis |

| Butorphanol | Mixed Agonist | 5 times more potent | Analgesia similar to mu agonists | Sedation |

| Hydromorphone | Mu Agonist | 7 times more potent | Euphoria, respiratory depression | Respiratory depression |

Case Studies

- Clinical Trials : In a double-blind placebo-controlled trial assessing safety, subjects receiving enadoline reported significant sedation but also experienced adverse psychological effects. This highlights the need for careful dose management when considering enadoline for therapeutic use .

- Animal Studies : Various animal studies have demonstrated enadoline's ability to reduce pain responses effectively while also noting the potential for adverse effects such as increased anxiety-like behaviors at higher doses .

Propriétés

Numéro CAS |

124439-07-2 |

|---|---|

Formule moléculaire |

C24H33ClN2O3 |

Poids moléculaire |

433.0 g/mol |

Nom IUPAC |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |

Clé InChI |

ZVVAINSYJGRDTR-TYLGTTGKSA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

SMILES isomérique |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

SMILES canonique |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.